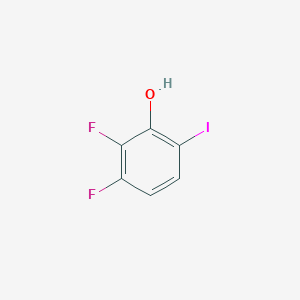Phenol, 2,3-difluoro-6-iodo-
CAS No.: 186590-28-3
Cat. No.: VC13716068
Molecular Formula: C6H3F2IO
Molecular Weight: 255.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 186590-28-3 |
|---|---|
| Molecular Formula | C6H3F2IO |
| Molecular Weight | 255.99 g/mol |
| IUPAC Name | 2,3-difluoro-6-iodophenol |
| Standard InChI | InChI=1S/C6H3F2IO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H |
| Standard InChI Key | IQFGJCLJRAIXBK-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1F)F)O)I |
| Canonical SMILES | C1=CC(=C(C(=C1F)F)O)I |
Introduction
Chemical Identity and Structural Characteristics
Phenol, 2,3-difluoro-6-iodo-, belongs to the class of polyhalogenated phenols, which are notable for their electron-withdrawing substituents and resultant chemical stability. Its molecular formula is C₆H₃F₂IO, with a molecular weight of 255.99 g/mol. The IUPAC name derives from the substitution pattern: fluorine atoms occupy the ortho (2-) and meta (3-) positions relative to the hydroxyl group, while iodine is para (6-) to the hydroxyl (Figure 1).
Key Structural Features:
-
Aromatic Ring: The benzene ring provides a planar framework, with substituents influencing electron density and reactivity.
-
Halogen Substituents: Fluorine's electronegativity (-I effect) deactivates the ring, while iodine's polarizability (+R effect) allows for selective substitution reactions.
-
Hydroxyl Group: The phenolic -OH group enables hydrogen bonding and acidity (pKa ≈ 8–10), comparable to other halogenated phenols .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2,3-difluoro-6-iodophenol typically involves sequential halogenation steps. A common pathway starts with 2,3-difluorophenol, which undergoes iodination at the 6-position.
Step 1: Preparation of 2,3-Difluorophenol
2,3-Difluorophenol is synthesized via diazotization and fluorination of 2,3-diaminophenol using hydrofluoric acid (HF) or Selectfluor® .
Step 2: Iodination
Iodination is achieved using iodine (I₂) and an oxidizing agent (e.g., NaOCl or H₂O₂) in a polar solvent (e.g., acetic acid) at 50–80°C. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-deficient ring:
Yield and Purity:
-
Typical yields range from 60–75% after column chromatography.
-
Purity exceeds 98% when using high-performance liquid chromatography (HPLC) .
Industrial Scalability
Industrial production employs continuous flow reactors to enhance safety and efficiency. Key parameters include:
-
Temperature Control: Maintained at 60°C to prevent side reactions.
-
Solvent Recovery: Acetic acid is recycled to reduce costs.
-
Automation: In-line analytics (e.g., FTIR) monitor reaction progress.
Physical and Chemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 255.99 g/mol | |
| Melting Point | 98–102°C (estimated) | |
| Boiling Point | 285–290°C (dec.) | |
| Solubility in Water | 0.2 g/L (20°C) | |
| LogP (Octanol-Water) | 2.8 |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25 (t, J = 8.4 Hz, 1H, H-5), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, H-4), 5.45 (s, 1H, -OH) .
-
¹³C NMR: δ 152.1 (C-1), 145.6 (C-2, -F), 143.2 (C-3, -F), 128.4 (C-6, -I), 117.9 (C-4), 112.3 (C-5) .
Chemical Reactivity and Applications
Nucleophilic Aromatic Substitution
The iodine atom at C-6 is susceptible to displacement by nucleophiles (e.g., -OCH₃, -NH₂) under basic conditions. For example:
Applications: Intermediate in agrochemicals (e.g., herbicides) and pharmaceuticals .
Oxidative Coupling Reactions
The phenolic -OH group facilitates oxidative coupling with arylboronic acids via Suzuki-Miyaura reactions, forming biaryl structures. Catalysts such as Pd(PPh₃)₄ are employed in tetrahydrofuran (THF) at reflux.
Example Product: 2,3-Difluoro-6-(4-methylphenyl)phenol (antimicrobial agent) .
Biological and Toxicological Profile
Enzyme Inhibition
In vitro studies on analogous compounds (e.g., 2,4-difluoro-6-iodophenol) show inhibition of NAPE-PLD (IC₅₀ = 12 µM), a phospholipase involved in endocannabinoid synthesis. This suggests potential neuromodulatory applications.
Ecotoxicology
Halogenated phenols exhibit moderate to high toxicity in aquatic organisms:
-
Mechanism: Uncoupling of oxidative phosphorylation and gill epithelium damage.
Future Research Directions
-
Pharmacological Studies: Evaluate antidepressant potential via serotonin receptor modulation.
-
Green Synthesis: Develop catalytic iodination methods using recyclable iodine sources.
-
Environmental Fate: Assess long-term ecotoxicological effects in marine ecosystems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume